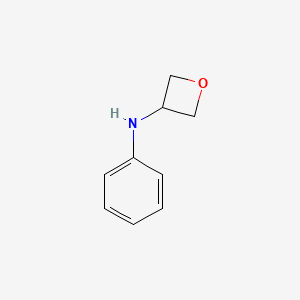

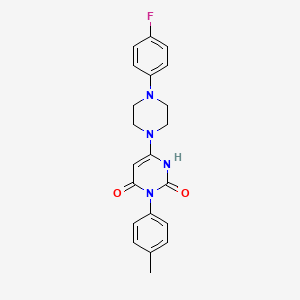

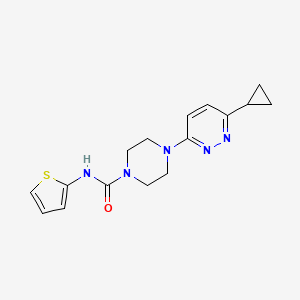

![molecular formula C17H17N3O2S B2951447 3-Butoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide CAS No. 1004053-43-3](/img/structure/B2951447.png)

3-Butoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thieno[2,3-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They have attracted much interest due to their valuable pharmacological properties such as antiviral, antioxidant, and antimalarial . They also exhibit pharmacological and therapeutic properties such as antidepressant, antibacterial, antifungal, anti-inflammatory, antiplatelet, antihypertensive, herbicidal, and plant growth regulatory .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . For example, the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. The latter underwent ready cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative which was used as the key starting compound for a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .Molecular Structure Analysis

Thieno[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

The chemical reactions of thieno[2,3-d]pyrimidines often involve cyclization and heterocyclization reactions .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of “3-butoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide”, focusing on unique applications:

Antimycobacterial Activity

Compounds with the thieno[2,3-d]pyrimidin-4-yl moiety have been observed to exhibit significant antimycobacterial activity against strains such as Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. These compounds offer potential as new treatments for tuberculosis and related infections .

Cytotoxicity Studies

These compounds have also been studied for cytotoxicity against four cell lines and were found to be non-cytotoxic, indicating their safety for further development in drug research .

Drug Targeting Energy Metabolism

The thieno[2,3-d]pyrimidin-4-yl derivatives are considered attractive drug targets in Mycobacterium tuberculosis, especially in the context of developing drug combinations targeting energy metabolism .

Chemical Probing of Oxidative Phosphorylation

Some derivatives serve as chemical probes for interrogating the function of the mycobacterial oxidative phosphorylation pathway, providing insights into the bacterial energy production mechanisms .

Synthesis Methods

New synthetic approaches to thieno[2,3-d]pyrimidine derivatives have been developed, expanding the toolkit for creating compounds with potential therapeutic applications .

Anticancer Activity

Functionalized thieno[2,3-d]pyrimidine derivatives have shown anticancer activity, indicating their potential use in cancer treatment strategies .

Direcciones Futuras

Future research could focus on the synthesis of novel thieno[2,3-d]pyrimidine derivatives and evaluation of their pharmacological properties. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel thieno[2,3-d]pyrimidine analogs possessing enhanced pharmacological activities with minimum toxicity .

Mecanismo De Acción

Target of Action

Some thieno[2,3-d]pyrimidines have shown inhibitory activity against epidermal growth factor receptor (egfr/erbb-2) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation is often associated with certain types of cancer.

Mode of Action

Thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit cytochrome bd oxidase (cyt-bd), an enzyme involved in the oxidative phosphorylation pathway in mycobacterium tuberculosis .

Biochemical Pathways

Thieno[3,2-d]pyrimidin-4-amines, a related class of compounds, have been reported to inhibit the mycobacterial oxidative phosphorylation pathway by targeting cyt-bd .

Result of Action

Related thieno[2,3-d]pyrimidines have shown diverse biological activities, including antiviral, antioxidant, and antimalarial properties .

Propiedades

IUPAC Name |

3-butoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-2-3-8-22-13-6-4-5-12(10-13)16(21)20-15-14-7-9-23-17(14)19-11-18-15/h4-7,9-11H,2-3,8H2,1H3,(H,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOQYPOVQVTGOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-butoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

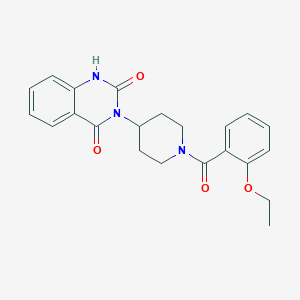

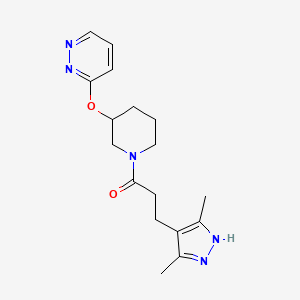

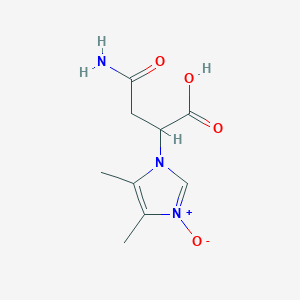

![N-(2,5-dimethoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2951364.png)

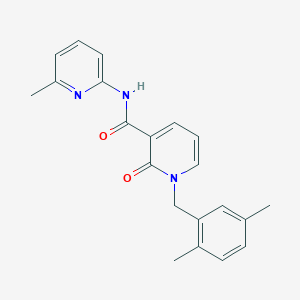

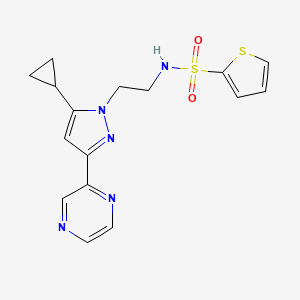

![Methyl 6-[3-(prop-2-enoylamino)propanoyl]-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2951376.png)

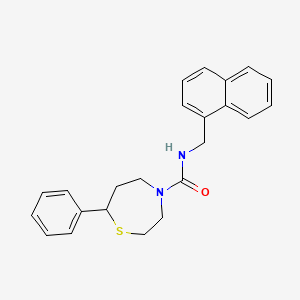

![4-[(Propan-2-yloxy)methyl]aniline](/img/structure/B2951379.png)